CID 156588715

Description

Properties

CAS No. |

33239-19-9 |

|---|---|

Molecular Formula |

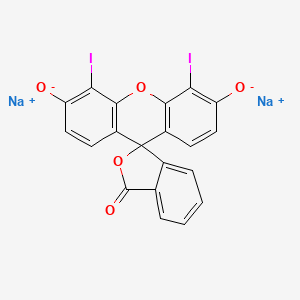

C20H10I2NaO5 |

Molecular Weight |

607.1 g/mol |

IUPAC Name |

disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H10I2O5.Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;/h1-8,23-24H; |

InChI Key |

FWGOOTFPYAPCBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

33239-19-9 |

physical_description |

Powder; [Alfa Aesar MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diiodofluorescein disodium salt; Erythrosin Y; Erythrosine Yellow; Diiodoeosine; Acid Red 95; C.I. 45425; |

Origin of Product |

United States |

Biological Activity

Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate, commonly known as Diiodofluorescein, is a synthetic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHINaO

- Molecular Weight : 563.0 g/mol

- CAS Number : 33239-19-9

Diiodofluorescein is characterized by its fluorescence properties, which make it useful in various biological applications, particularly in imaging and diagnostic techniques.

Diiodofluorescein exhibits several mechanisms of action:

- Fluorescence : The compound's fluorescence allows it to be used as a tracer in biological systems, enabling visualization of cellular processes.

- Reactive Oxygen Species (ROS) Generation : Upon excitation, Diiodofluorescein can generate reactive oxygen species, which may play a role in its biological effects.

- Cell Membrane Interaction : The compound can interact with cell membranes, influencing membrane permeability and cellular uptake of other substances.

Antimicrobial Activity

Diiodofluorescein has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial treatments.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Research has shown that Diiodofluorescein exhibits cytotoxic effects on certain cancer cell lines. For instance, studies conducted on HeLa and MCF-7 cells revealed that the compound induces apoptosis through ROS-mediated pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Studies

- Fluorescent Imaging in Live Cells : A study utilized Diiodofluorescein for real-time imaging of cellular processes in live HeLa cells. The results indicated successful tracking of endocytosis and exocytosis events, showcasing the compound's utility in live-cell imaging applications.

- Antimicrobial Efficacy Against Biofilms : Another study assessed the efficacy of Diiodofluorescein against biofilm-forming bacteria. The findings suggested that the compound significantly reduced biofilm formation on various surfaces, indicating its potential for use in infection control.

Scientific Research Applications

Fluorescent Imaging

Diiodofluorescein is widely used in biological imaging due to its strong fluorescence characteristics. It serves as a tracer in various biological systems, facilitating the visualization of cellular processes.

Case Study: Live Cell Imaging

A study demonstrated the use of Diiodofluorescein for real-time imaging of endocytosis and exocytosis in live HeLa cells. The results confirmed its effectiveness in tracking dynamic cellular events, making it a valuable tool in cell biology research.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria positions it as a potential candidate for antimicrobial treatments.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study: Efficacy Against Biofilms

Research indicated that Diiodofluorescein significantly reduced biofilm formation on various surfaces. This suggests its potential application in infection control strategies, particularly in medical settings where biofilm-associated infections are prevalent.

Cytotoxicity Studies

Diiodofluorescein has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis through reactive oxygen species (ROS)-mediated pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Study: Apoptosis Induction

In vitro studies revealed that treatment with Diiodofluorescein resulted in significant apoptosis in HeLa and MCF-7 cells, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate

- Synonyms: Acid Red 95, CI 45425

- CAS No.: 33239-19-9

- Molecular Formula : C₂₀H₈I₂Na₂O₅

- Molecular Weight : 628.06 g/mol

Structural Features :

The compound belongs to the xanthene dye family, characterized by a xanthene backbone substituted with two iodine atoms at positions 4 and 5, a carboxylate group at position 2, and a sodium counterion .

Applications: Primarily used as a hair dye due to its intense red color .

Comparison with Similar Xanthene Dyes

Structural and Functional Differences

Toxicity and Environmental Impact

Key Observations :

- Halogen Influence : The number and type of halogens (iodine vs. bromine) directly affect toxicity and stability. Tetraiodinated Erythrosin B shows higher molecular weight and aquatic toxicity compared to diiodinated Acid Red 95 .

- Regulatory Divergence : Erythrosin B’s food-grade status (E127) contrasts with Acid Red 95’s cosmetic-only use, reflecting differences in safety assessments .

Spectral and Performance Properties

Mechanistic Insights :

- Iodine vs. Bromine : Iodine’s heavy atom effect enhances light absorption but reduces fluorescence. Brominated Eosin Y retains strong fluorescence, making it suitable for microscopy .

- Sodium Salt Advantage : All three compounds are water-soluble due to sodium counterions, enabling use in aqueous formulations .

Q & A

Q. What spectroscopic techniques are critical for characterizing this compound, and how should experimental parameters be optimized?

Key techniques include:

- UV-Vis Spectroscopy : Measure λmax in aqueous or polar solvents (e.g., ethanol) to identify absorption bands typical of xanthene dyes. For example, tetraiodo analogues like Erythrosine B show peaks near 520–530 nm .

- NMR Spectroscopy : Use deuterated solvents (e.g., D₂O) to resolve aromatic proton environments. Heavy iodine atoms may cause signal broadening, requiring higher magnetic field strengths .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) in negative ion mode to confirm molecular weight (C₂₀H₈I₂Na₂O₅; theoretical m/z 628.06) and fragmentation patterns . Methodological Tip : Adjust pH to stabilize the benzoate and xanthene moieties, as acidic/basic conditions may alter tautomeric forms .

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise from iodine substituents?

- Use SHELXL/SHELXS for structure refinement, leveraging iodine’s high electron density for phasing. Heavy atoms like iodine improve anomalous scattering but may complicate data merging due to absorption effects .

- Experimental Design : Collect high-resolution data (≤1.0 Å) to resolve positional disorder in the iodinated xanthene ring. Apply multi-scan absorption corrections during data processing .

Advanced Research Questions

Q. How should researchers design ecotoxicological studies to address data gaps in bioaccumulation and chronic toxicity?

Existing data for tetraiodo analogues (e.g., LC₅₀ = 500 mg/L for fish ) suggest moderate acute toxicity, but no bioaccumulation data exist for the diiodo variant.

- Experimental Framework :

- Test Organisms : Use Daphnia magna (acute) and zebrafish embryos (chronic) to assess endocrine disruption risks, given structural similarities to thyroid-interfering dyes .

- Exposure Regimens : Include sublethal concentrations (e.g., 1–10 mg/L) over 21 days to evaluate bioaccumulation potential and thyroid hormone modulation .

- Data Contradictions : While Erythrosine (tetraiodo) is deemed low-risk for human exposure , its environmental persistence is poorly studied. Apply OECD Test Guideline 305 for bioaccumulation modeling .

Q. What computational strategies predict the photophysical and electronic properties of this iodinated xanthene dye?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to estimate absorption maxima. Iodine’s electron-withdrawing effects reduce π-π* transition energies compared to non-halogenated xanthenes .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions. Methanol or water solvents stabilize the dianionic form, shifting λmax by ~10–15 nm .

Methodological Notes

- Synthesis Optimization : While direct synthesis routes are not detailed in the evidence, bromination/iodination of fluorescein derivatives (e.g., using I₂/KI under acidic conditions) could be adapted .

- Analytical Validation : Cross-validate HPLC methods (e.g., C18 column, 0.1% TFA mobile phase) with mass spectrometry to confirm purity, as co-eluting isomers may arise from iodination positional effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.